(R)-2-Amino-3-hydroxy-2-methylpropanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride: L-threonine hydrochloride , is an amino acid derivative. It contains a chiral center, making it exist in two enantiomeric forms: ®-threonine and (S)-threonine. In this case, we focus on the ®-enantiomer.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: ®-Threonine can be synthesized through chemical reactions. One common method involves the asymmetric reduction of a ketone precursor using chiral catalysts.
Biological Production: Fermentation processes using microorganisms (such as bacteria or yeast) can produce ®-threonine from simple precursors.
- The reduction step typically employs a chiral reducing agent (e.g., lithium aluminum hydride) under controlled conditions.
- Fermentation conditions include specific nutrient media and optimized pH and temperature.
- Industrial-scale production of ®-threonine involves large-scale fermentation using genetically modified microorganisms.
Chemical Reactions Analysis
®-Threonine: participates in various chemical reactions:
Oxidation: It can undergo oxidative reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the ketone group yields ®-threonine.
Substitution: Threonine can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride, hydrogen peroxide, and strong acids are used in these reactions.
Major Products: The major product is ®-threonine itself.
Scientific Research Applications
®-Threonine: finds applications in:
Protein Synthesis: As an essential amino acid, it is crucial for protein biosynthesis.
Nutritional Supplements: It is used in dietary supplements and animal feed.
Pharmaceuticals: It may play a role in drug development due to its biological functions.
Mechanism of Action
Molecular Targets: Threonine is involved in protein synthesis, neurotransmitter production, and immune function.
Pathways: It participates in the mTOR (mammalian target of rapamycin) pathway, regulating cell growth and metabolism.
Comparison with Similar Compounds
Similar Compounds: Other amino acids, such as serine and valine, share structural similarities with threonine.
Uniqueness: Threonine’s chiral center and its role in protein synthesis distinguish it from other amino acids.
Remember that ®-threonine plays essential roles in both biological systems and industrial processes.
Properties
Molecular Formula |
C4H10ClNO3 |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
InChI Key |
GXSZHKBAXHJPPL-PGMHMLKASA-N |
Isomeric SMILES |
C[C@@](CO)(C(=O)O)N.Cl |
Canonical SMILES |
CC(CO)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.